molecular formula C7H7BrFN B15222279 2-Bromo-4-fluoro-3-methylaniline

2-Bromo-4-fluoro-3-methylaniline

Cat. No.: B15222279
M. Wt: 204.04 g/mol
InChI Key: MEPFEFYEAMAGSH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure features a bromine atom at the 2-position, fluorine at the 4-position, and a methyl group at the 3-position of the aniline ring. Notably, it exhibits high gastrointestinal absorption and blood-brain barrier penetration, along with CYP enzyme inhibitory activity, making it relevant for drug discovery .

Synthesis involves bromination under controlled conditions (−15°C) using bromine and potassium carbonate in dichloromethane, followed by purification . Safety protocols emphasize avoiding heat, open flames, and proper handling due to its hazardous nature .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3

InChI Key

MEPFEFYEAMAGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.

    Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Substituent Position and Structural Isomerism

The electronic and steric properties of halogenated anilines are highly sensitive to substituent positions. Key analogs include:

  • 2-Bromo-4-methylaniline (CAS 583-68-6): Bromine (2-position) and methyl (4-position); molecular weight 186.05 g/mol .
  • 4-Bromo-3-fluoro-5-methylaniline (CAS 1356113-07-9): Bromine (4), fluorine (3), methyl (5); molecular weight 204.04 g/mol .
  • 6-Bromo-2-chloro-4-fluoro-3-methylaniline (CAS 2901109-44-0): Bromine (6), chlorine (2), fluorine (4), methyl (3); molecular weight 237.49 g/mol .

Key Insight: The position of halogens and methyl groups dictates reactivity.

Physical and Chemical Properties

Comparative data for selected compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Purity (%)
2-Bromo-4-fluoro-3-methylaniline 202865-78-9 C₇H₇BrFN 204.04 Not reported Not reported >95
4-Bromo-3-methylaniline 6933-10-4 C₇H₈BrN 186.05 80–82 240 97
2-Bromo-4-methylaniline 583-68-6 C₇H₈BrN 186.05 Not reported Not reported 99
3-Bromo-4-methylaniline 7745-91-7 C₇H₈BrN 186.04 27–30 Not reported >97
4-Bromo-2-fluoroaniline Not specified C₆H₅BrFN 204.01 Not reported Not reported Not reported

Key Findings :

  • Melting Points : Methyl and bromine substituents in para/meta positions (e.g., 4-Bromo-3-methylaniline, mp 80–82°C ) generally increase melting points compared to ortho-substituted analogs due to symmetry.

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